3-(N-Cyclobutylsulfamoyl)benzoic acid
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Overview
Description
3-(N-Cyclobutylsulfamoyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to a sulfamoyl moiety on a benzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-Cyclobutylsulfamoyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and cyclobutylamine as the primary starting materials.
Activation: The carboxylic acid group of benzoic acid is activated using reagents such as thionyl chloride to form benzoic acid chloride.
Coupling Reaction: The activated benzoic acid chloride is then reacted with cyclobutylamine in the presence of a base, such as triethylamine, to form the sulfamoyl derivative.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. Process optimization techniques, such as controlling reaction temperature and pressure, are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(N-Cyclobutylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the benzoic acid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and their salts.
Reduction Products: Amine derivatives, including primary, secondary, and tertiary amines.
Substitution Products: Derivatives with different functional groups, such as halides, alcohols, and esters.
Scientific Research Applications
3-(N-Cyclobutylsulfamoyl)benzoic acid has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(N-Cyclobutylsulfamoyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-(N-Cyclobutylsulfamoyl)benzoic acid is unique due to its specific structural features. Similar compounds include:
3-(N-Methylsulfamoyl)benzoic acid: Similar in structure but with a methyl group instead of cyclobutyl.
3-(N-Phenylsulfamoyl)benzoic acid: Contains a phenyl group in place of cyclobutyl.
3-(N-Ethylsulfamoyl)benzoic acid: Features an ethyl group instead of cyclobutyl.
These compounds share the sulfamoylbenzoic acid core but differ in their substituents, leading to variations in their chemical properties and applications.
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Properties
IUPAC Name |
3-(cyclobutylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)8-3-1-6-10(7-8)17(15,16)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDWNHHHQRZWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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